1-Methoxy-4-(1-(p-tolyl)ethyl)benzene
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Overview
Description
1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is an organic compound with the molecular formula C16H18O It is a derivative of benzene, where a methoxy group and a p-tolyl group are attached to the benzene ring
Mechanism of Action
Target of Action
It is known that reactions at the benzylic position are very important for synthesis problems .
Mode of Action
The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
Reactions at the benzylic position can lead to various products depending on the reaction conditions . These products can potentially affect different biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed, metabolized, and excreted in the urine . They undergo metabolic pathways such as ?-oxidation and o-demethylation . More research is needed to determine the ADME properties of this specific compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where p-tolyl ethyl ketone is reacted with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(1-(p-tolyl)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Methoxy-4-(1-(p-tolyl)ethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(1-phenylethyl)benzene: Similar structure but with a phenyl group instead of a p-tolyl group.
1-Methoxy-4-(1-(m-tolyl)ethyl)benzene: Similar structure but with a m-tolyl group instead of a p-tolyl group.
1-Methoxy-4-(1-(o-tolyl)ethyl)benzene: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is unique due to the presence of both a methoxy group and a p-tolyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLPYROKKJCFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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